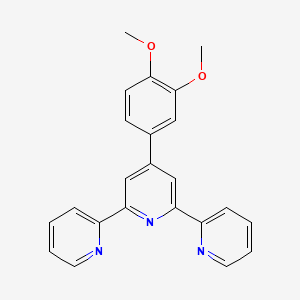

4-(3,4-dimethoxyphenyl)-2,6-dipyridin-2-ylpyridine

Description

Properties

CAS No. |

142719-61-7 |

|---|---|

Molecular Formula |

C23H19N3O2 |

Molecular Weight |

369.4 g/mol |

IUPAC Name |

4-(3,4-dimethoxyphenyl)-2,6-dipyridin-2-ylpyridine |

InChI |

InChI=1S/C23H19N3O2/c1-27-22-10-9-16(15-23(22)28-2)17-13-20(18-7-3-5-11-24-18)26-21(14-17)19-8-4-6-12-25-19/h3-15H,1-2H3 |

InChI Key |

QLVQBUWHJTZGAJ-UHFFFAOYSA-N |

Canonical SMILES |

COC1=C(C=C(C=C1)C2=CC(=NC(=C2)C3=CC=CC=N3)C4=CC=CC=N4)OC |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(3,4-dimethoxyphenyl)-2,6-dipyridin-2-ylpyridine typically involves multi-step organic reactions. One common method is the Suzuki-Miyaura coupling reaction, which is a palladium-catalyzed cross-coupling reaction between an aryl halide and an organoboron compound . The reaction conditions often include the use of a palladium catalyst, a base such as potassium carbonate, and a solvent like toluene or ethanol. The reaction is carried out under an inert atmosphere, typically nitrogen or argon, to prevent oxidation.

Industrial Production Methods

In an industrial setting, the production of 4-(3,4-dimethoxyphenyl)-2,6-dipyridin-2-ylpyridine may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as the desired yield, purity, and cost-effectiveness. Industrial production often employs automated systems to control reaction parameters precisely, ensuring consistent quality and high efficiency.

Chemical Reactions Analysis

Types of Reactions

4-(3,4-Dimethoxyphenyl)-2,6-dipyridin-2-ylpyridine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of quinones or other oxidized derivatives.

Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst or using reducing agents like sodium borohydride.

Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups such as halides or nitro groups are replaced by nucleophiles like amines or thiols.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or neutral conditions.

Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride in ethanol.

Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce alcohols or amines. Substitution reactions typically result in the replacement of specific functional groups with the nucleophile.

Scientific Research Applications

Chemical Properties and Structure

- Molecular Formula : C23H19N3O2

- Molecular Weight : 369.416 g/mol

- CAS Number : 142719-61-7

- Structure : The compound features a pyridine core substituted with a dimethoxyphenyl group and another pyridine moiety, which contributes to its biological activity.

Anticancer Activity

Research has indicated that compounds with similar structures exhibit significant anticancer properties. For instance, derivatives of pyridine have shown efficacy against various cancer cell lines through mechanisms such as apoptosis induction and inhibition of key signaling pathways like EGFR (Epidermal Growth Factor Receptor) and VEGFR (Vascular Endothelial Growth Factor Receptor) .

| Compound | Target | Activity |

|---|---|---|

| 4-(3,4-Dimethoxyphenyl)-2,6-dipyridin-2-ylpyridine | EGFR | Inhibition observed |

| Similar Pyridine Derivatives | VEGFR | Antiproliferative effects |

Antimicrobial Properties

The compound's structural characteristics suggest potential antimicrobial activity. Pyridine derivatives have been explored for their ability to inhibit bacterial growth and could serve as lead compounds for developing new antibiotics .

Anti-inflammatory Effects

Preliminary studies on related compounds have shown promise in modulating inflammatory responses, indicating that 4-(3,4-dimethoxyphenyl)-2,6-dipyridin-2-ylpyridine may also possess anti-inflammatory properties. This could be particularly relevant in treating chronic inflammatory diseases .

Case Study 1: Anticancer Efficacy

A study focusing on the antiproliferative effects of pyridine-based compounds reported that certain derivatives inhibited cancer cell growth significantly more than standard treatments. This highlights the potential of 4-(3,4-dimethoxyphenyl)-2,6-dipyridin-2-ylpyridine as a candidate for further development in cancer therapeutics .

Case Study 2: Synthesis and Biological Evaluation

In a comprehensive evaluation of synthesized pyridine derivatives, researchers demonstrated that modifications at specific positions on the pyridine ring could enhance biological activity. This reinforces the need for further exploration of structural variations of 4-(3,4-dimethoxyphenyl)-2,6-dipyridin-2-ylpyridine to optimize its therapeutic potential .

Mechanism of Action

The mechanism of action of 4-(3,4-dimethoxyphenyl)-2,6-dipyridin-2-ylpyridine involves its interaction with specific molecular targets and pathways. For instance, in biological systems, it may inhibit certain enzymes or receptors, leading to the disruption of cellular processes. The exact molecular targets and pathways can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Chemical Identity :

- IUPAC Name : 4-(3,4-Dimethoxyphenyl)-2,6-dipyridin-2-ylpyridine

- CAS No.: 142719-61-7

- Molecular Formula : C₂₃H₁₉N₃O₂

- Structure : A central pyridine ring substituted at the 2- and 6-positions with pyridin-2-yl groups and at the 4-position with a 3,4-dimethoxyphenyl group.

Key Features :

- The dipyridyl configuration allows for π-π stacking and metal coordination, making it a candidate for catalytic or medicinal applications .

Comparison with Structural Analogs

Table 1: Structural and Functional Comparisons

Structural and Electronic Differences

- Electron-Donating vs. Withdrawing Groups: The 3,4-dimethoxyphenyl group in the target compound donates electrons via methoxy substituents, contrasting with electron-withdrawing groups (e.g., nitro, chloro) in analogs . Pyridine vs. Pyrimidine Cores: Pyrimidine analogs (e.g., 4-(4-chlorophenyl)-2,6-diphenylpyrimidine) are more electron-deficient, favoring charge-transfer interactions .

Metal Coordination Capacity :

- The dipyridyl configuration in the target compound enables chelation of transition metals, similar to 2-(2’-pyridyl)-4,6-diphenylphosphinine. However, the latter’s phosphorus atom enhances reactivity in catalytic cycles .

Biological Activity

4-(3,4-Dimethoxyphenyl)-2,6-dipyridin-2-ylpyridine, with CAS Number 142719-61-7, is a complex organic compound with significant potential in medicinal chemistry. Its structure comprises a dipyridine core substituted with a 3,4-dimethoxyphenyl group, contributing to its unique biological properties. This article reviews the biological activity of this compound, focusing on its anticancer properties, molecular interactions, and potential therapeutic applications.

- Molecular Formula : C23H19N3O2

- Molecular Weight : 369.416 g/mol

- LogP : 4.889 (indicating lipophilicity) .

Anticancer Properties

Recent studies have demonstrated that derivatives of 4-(3,4-dimethoxyphenyl)-2,6-dipyridin-2-ylpyridine exhibit significant antiproliferative activity against various cancer cell lines. For instance:

- Cell Lines Tested : A549 (lung cancer), HeLa (cervical cancer), B16F10 (melanoma).

- IC50 Values : Compounds derived from this structure showed IC50 values ranging from 2.0 to 20.0 µM , indicating potent anticancer activity .

The most active derivatives were further evaluated for their cytotoxicity against normal human cells (HEK-293) and were found to be non-toxic, suggesting a favorable therapeutic index .

The biological activity of 4-(3,4-dimethoxyphenyl)-2,6-dipyridin-2-ylpyridine can be attributed to its ability to interact with cellular targets through several mechanisms:

- Inhibition of Cell Proliferation : The compound disrupts the cell cycle in cancer cells, leading to apoptosis.

- Molecular Docking Studies : These studies suggest that the compound binds effectively to key proteins involved in cancer cell survival and proliferation, although specific targets remain to be fully elucidated.

Study Overview

A series of studies have been conducted to evaluate the efficacy of this compound in various biological systems:

- Study on Cytotoxicity :

- Molecular Interaction Analysis :

Data Table: Summary of Biological Activities

| Activity Type | Cell Line | IC50 (µM) | Toxicity on Normal Cells |

|---|---|---|---|

| Antiproliferative | A549 (Lung) | 5.0 | Non-toxic |

| Antiproliferative | HeLa (Cervical) | 10.0 | Non-toxic |

| Antiproliferative | B16F10 (Melanoma) | 15.0 | Non-toxic |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.